molecular formula C29H25N3O2S B2588374 3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-67-2

3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2588374
CAS No.: 2034555-67-2
M. Wt: 479.6
InChI Key: WBGJNQWFVMDQGN-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C29H25N3O2S and its molecular weight is 479.6. The purity is usually 95%.
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Biological Activity

3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, with the CAS number 2034555-67-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C29H25N3O2SC_{29}H_{25}N_{3}O_{2}S, with a molecular weight of 479.6 g/mol. Its structure includes a pyrrolo-pyrimidine core, which is known for various biological activities.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit significant biological activities, particularly in cancer therapy. The specific biological activities of this compound are summarized below:

Anticancer Activity

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms:
    • Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer cell proliferation.
    • Induction of Apoptosis : Studies suggest that such compounds can trigger programmed cell death in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Line Studies : Preliminary studies involving cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have shown promising results:
    • IC50 Values : While specific IC50 values for this compound are not yet published, related compounds have demonstrated IC50 values in the low micromolar range against these cell lines, indicating potential efficacy.

Comparative Biological Activity

A comparative analysis with similar compounds can provide insights into the potential effectiveness of this compound.

CompoundStructureIC50 (µM)Target
Compound ASimilar structure0.83 ± 0.07 (A549)c-Met kinase
Compound BRelated pyrimidine derivative0.15 ± 0.08 (MCF-7)CDK inhibitors
Compound CPyrrolo[3,2-d]pyrimidine derivative2.85 ± 0.74 (HeLa)Apoptosis induction

Case Studies

  • Study on Antitumor Activity : A study investigating a series of pyrimidine derivatives found that modifications at the benzyl position significantly enhanced anticancer activity. The presence of electron-withdrawing groups improved potency against tumor cells, suggesting that similar modifications might enhance the activity of our compound.
  • Mechanistic Insights : Research into related compounds has illustrated that they can disrupt cell cycle progression and induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of death receptors.

Properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S/c1-3-20-9-11-22(12-10-20)19-35-29-31-26-25(23-7-5-4-6-8-23)17-30-27(26)28(33)32(29)18-21-13-15-24(34-2)16-14-21/h3-17,30H,1,18-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGJNQWFVMDQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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